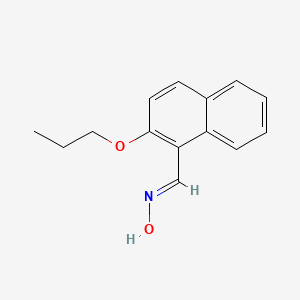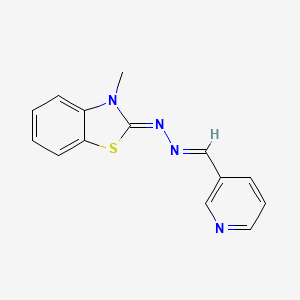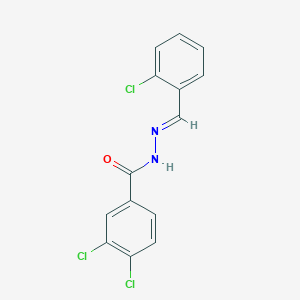![molecular formula C21H25N3O B5537529 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)
3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide often involves multi-component reactions. For example, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, which share a similar naphthyl group, is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018). These types of reactions are essential for building the complex structures found in pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite intricate. For instance, the X-ray structure analysis of certain antipyrine derivatives, which are structurally related to our compound of interest, shows that they are isostructural and crystallize in specific space groups, with molecular sheets primarily formed by hydrogen bonds (Saeed et al., 2020). These structural analyses are crucial for understanding the physical and chemical behavior of such compounds.
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions and properties. The reactivity of pyrazoles can include forming complexes with metals, as seen in the synthesis of water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000). Understanding these reactions is crucial for potential applications in various fields, including materials science and catalysis.
Physical Properties Analysis
Physical properties such as crystalline structure, melting points, and solubility are key aspects of pyrazole derivatives. For instance, the physical properties of compounds like 5-carboxamido 1-benzyl-3-(3-dimethylaminopropyloxy)-1H-pyrazoles are significant in their solubility and bioavailability (Selwood et al., 2001).
Aplicaciones Científicas De Investigación
Cytotoxic Activity and Cancer Research
Compounds structurally related to 3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM. Such studies underscore the potential of similar compounds in the development of new anticancer agents (Deady et al., 2003).
Luminescence and Biomedical Applications
The spectral properties of certain pyrazole-derived compounds, such as new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, have been studied for their potential as fluorescent markers in biomedical applications. These compounds exhibit bright fluorescence in solution and solid state, indicating their utility in developing new materials for biomedical imaging and diagnostics (Galunov et al., 2003).
Organometallic Chemistry and Catalysis
Research on pyrazole derivatives includes their application in organometallic chemistry, where they serve as ligands to synthesize new metal complexes. These complexes have been explored for their catalytic properties and solubility in polar solvents, including water, which is critical for various catalytic processes in green chemistry (Esquius et al., 2000).
Antiallergic and Anti-inflammatory Activities
Some pyrazole derivatives demonstrate significant antiallergic activities, providing a foundation for the development of new antiallergic and anti-inflammatory drugs. The structure-activity relationship studies of these compounds can guide the synthesis of more potent and selective agents for treating allergic and inflammatory conditions (Huang et al., 1994).
Propiedades
IUPAC Name |
N,2-dimethyl-N-[(1R)-1-naphthalen-1-ylethyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14(2)19-13-20(24(5)22-19)21(25)23(4)15(3)17-12-8-10-16-9-6-7-11-18(16)17/h6-15H,1-5H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIKZFSRVUEVEH-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N(C)C(C)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C(=O)C3=CC(=NN3C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)


![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)